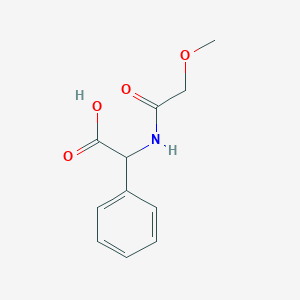

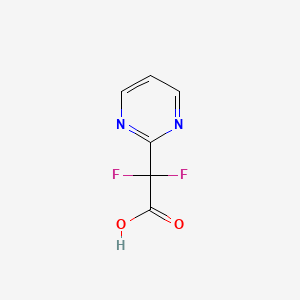

![molecular formula C10H12ClNOS B2631283 N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide CAS No. 1183775-48-5](/img/structure/B2631283.png)

N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide, commonly known as CTEP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTEP belongs to a class of compounds known as allosteric modulators, which can selectively modulate the activity of specific receptors. In

Scientific Research Applications

Molecular Interaction and Hydrogen Bond Formation

The study of intermolecular interactions, especially hydrogen bonds, is crucial in understanding the behavior of chemical compounds, including N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide. Research has shown that compounds forming intermolecular N–H⋯O hydrogen bonds connected by π-conjugated systems exhibit unique properties. These interactions are essential for designing new materials and understanding biological systems. Bertolasi et al. (1995) reported on the crystal structures of compounds forming such bonds, highlighting the role of π-conjugated systems in strengthening these interactions, which is relevant to the study of compounds like this compound (Bertolasi, Gilli, Ferretti, & Gilli, 1995).

Chemical Warfare Agent Decontamination

The decontamination of chemical warfare agents is a significant application area for chemical compounds with active functional groups. Gutch, Mazumder, and Raviraju (2016) explored the use of N,N-dichlorovaleramide for oxidative decontamination, indicating the potential of similar compounds for safe and efficient decontamination processes. Such research demonstrates the applicability of this compound in creating safer environments (Gutch, Mazumder, & Raviraju, 2016).

Anticancer Activity

The design and synthesis of compounds with potential anticancer activity is a vital area of pharmaceutical research. Ravinaik et al. (2021) discussed the synthesis and evaluation of N-substituted benzamides, showing promising anticancer activities. This research area is relevant for compounds like this compound, which could be structured similarly to have anticancer properties (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Molecularly Imprinted Polymers

Molecular imprinting is a technique for creating polymer matrices with specific recognition sites for molecules, useful in sensing, separation, and catalysis. Sobiech, Maciejewska, and Luliński (2022) demonstrated the formation of molecularly imprinted polymers using N-substituted enamides, underscoring the potential for compounds like this compound in creating tailored recognition sites for specific molecules (Sobiech, Maciejewska, & Luliński, 2022).

Antinociceptive Activity

The search for new compounds with antinociceptive (pain-relieving) activity is crucial for developing new analgesics. Shipilovskikh et al. (2020) synthesized and tested N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides for their antinociceptive activity, highlighting the potential therapeutic applications of compounds structurally related to this compound (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Properties

IUPAC Name |

N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNOS/c1-3-10(13)12(4-2)7-8-5-6-9(11)14-8/h3,5-6H,1,4,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEQPDUACJFEGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(S1)Cl)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2631200.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2631208.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2631210.png)

![2-(3,4,5-Trimethoxyphenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2631213.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2631214.png)

![N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631218.png)